2,4-Diphenyl-4H-chromene-3-carbaldehyde
Description
Significance of 4H-Chromene Derivatives in Medicinal and Organic Chemistry
The 4H-chromene moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.govsharif.edu This structural motif is a key component in a variety of biologically active compounds, including flavonoids, alkaloids, and anthocyanins. researchgate.net The versatility of the 4H-chromene scaffold has led to the development of compounds with numerous therapeutic applications. nih.gov
Extensive research has demonstrated that 4H-chromene derivatives possess a broad range of biological properties, which are summarized in the table below.
| Biological Activity | Description | References |
| Anticancer | Certain 4H-chromene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, the synthetic derivative HA14-1 binds to the Bcl-2 protein, a key regulator of apoptosis. | d-nb.infobeilstein-journals.org |
| Anti-inflammatory | Novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by suppressing the TLR4/MAPK signaling pathway. | nih.govresearchgate.net |
| Antimicrobial | The natural chromene rhodomyrtone (B1254138) exhibits potent antibacterial activity. d-nb.infobeilstein-journals.org Additionally, various synthetic chromane (B1220400) derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com | |
| Antioxidant | Many chromene derivatives, particularly those with phenolic groups, are effective radical scavengers. Their antioxidant capacity has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. | mdpi.comnih.gov |
| Antiviral | The chromene nucleus is present in compounds investigated for their antiviral properties. | sharif.edu |
| Anticoagulant | The structural similarity of some chromenes to natural anticoagulants has prompted investigation into their effects on blood coagulation pathways. | sharif.eduresearchgate.net |
In organic chemistry, the significance of 4H-chromenes lies in their utility as versatile building blocks. researchgate.net Chemists have developed numerous synthetic strategies to access this scaffold, often through multicomponent reactions that allow for the rapid construction of molecular complexity from simple starting materials. nih.govresearchgate.netbeilstein-journals.org These efficient synthetic routes make the 4H-chromene framework readily accessible for further chemical exploration and the development of new functional molecules.
Structural Features and Core Importance of 4H-Chromene-3-carbaldehydes
Within the broader family of chromenes, 4H-chromene-3-carbaldehydes represent a particularly valuable subclass of compounds. Their core importance stems from the presence of a highly reactive aldehyde (formyl) group at the C-3 position of the chromene ring. mdpi.comnih.gov This functional group, conjugated with the pyran ring's double bond, serves as a versatile handle for a wide array of chemical transformations.
The aldehyde group makes these compounds key intermediates in the synthesis of more complex and diverse heterocyclic systems. mdpi.comnih.gov The reactivity of the carbaldehyde allows for its participation in various classical and modern organic reactions, including:
Wittig Reaction: To form new carbon-carbon double bonds, leading to derivatives like 3-styryl-2H-chromenes. nih.gov
Condensation Reactions: With amines and other nucleophiles to construct novel fused heterocyclic rings, such as 3H-chromeno[3,4-c]quinolines. mdpi.comnih.gov
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another route for derivatization. semanticscholar.org
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be used in subsequent synthetic steps. nih.gov
The synthesis of 4H-chromene-3-carbaldehydes is often achieved through established methods like the Vilsmeier-Haack reaction, which utilizes reagents such as phosphoryl chloride and dimethylformamide to introduce the formyl group onto a suitable precursor, like a flavanone. mdpi.comnih.govsemanticscholar.orgnih.gov The structural framework of these molecules, such as in the related 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, features the chromene ring system with a phenyl group at the 2-position and the crucial aldehyde group at the 3-position, making it a valuable building block for further synthetic elaboration. nih.gov
Research Landscape of 2,4-Diphenyl-4H-chromene-3-carbaldehyde
Direct and extensive research focused exclusively on this compound is not prominently detailed in publicly available scientific literature. However, the research landscape can be understood by examining studies on closely related structural analogs, namely 2-aryl- and 2,4-diaryl-4H-chromene derivatives. This body of work provides a clear context for the synthetic accessibility and potential chemical utility of the target compound.
Research in this area is heavily focused on synthesis and derivatization. For example, studies on compounds like 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde highlight the methodologies used to construct the core 2-phenyl-chromene-3-carbaldehyde skeleton. nih.govnih.gov The synthesis often involves domino reactions, such as the oxa-Michael/aldol (B89426) reaction between a substituted salicylaldehyde (B1680747) and cinnamaldehyde (B126680), to build the chromene ring system. nih.gov
The primary focus of the existing research on these related carbaldehydes is their use as synthetic intermediates. mdpi.comnih.gov Scientists have successfully used these molecules as platforms to build more elaborate structures with potential biological activities. The aldehyde functionality is the key reactive site, enabling the attachment of other molecular fragments and the construction of new ring systems. For instance, 2-aryl-4-chloro-2H-chromene-3-carbaldehydes have been reacted with anilines and indoles to create novel chromene-quinoline and chromene-indole hybrids. mdpi.com
While the biological profile of this compound itself is not specifically documented, the broader class of 2-phenyl-4H-chromene derivatives has been investigated for various pharmacological effects, most notably anti-inflammatory activity. nih.govresearchgate.net This suggests that the 2,4-diphenyl substituted scaffold is a region of interest in medicinal chemistry, and the carbaldehyde derivative represents a logical, though currently underexplored, member of this chemical family. The synthesis of related 2,4-diaryloctahydro-2H-chromenes (a saturated version of the core structure) further indicates an ongoing interest in the stereochemical and synthetic aspects of this class of compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4-diphenyl-4H-chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c23-15-19-21(16-9-3-1-4-10-16)18-13-7-8-14-20(18)24-22(19)17-11-5-2-6-12-17/h1-15,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFMXJVCSSDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123394-22-9 | |
| Record name | 2,4-DIPHENYL-4H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2,4 Diphenyl 4h Chromene 3 Carbaldehyde and Analogs
Multicomponent Reaction (MCR) Approaches to 4H-Chromenes
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing substantial portions of all reactants, are highly valued in synthetic chemistry for their efficiency and step economy. nih.gov These reactions are instrumental in building libraries of complex molecules like 4H-chromenes from simple, readily available starting materials. researchgate.net
One-pot synthesis is a cornerstone of green chemistry, minimizing solvent waste and purification steps. Numerous 4H-chromene derivatives are accessible through such protocols. A common strategy involves the reaction of a salicylaldehyde (B1680747), an active methylene (B1212753) compound, and a C-H acid. researchgate.netnih.gov For example, a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have been synthesized through a one-pot reaction of salicylaldehydes, substituted acetoacetanilides, and indoles. rsc.org This approach, which proceeds via a Knoevenagel condensation followed by a nucleophilic substitution, highlights the efficiency of one-pot methods in generating structurally diverse chromene systems in high yields. rsc.org Similarly, chromene-based pyrroles can be prepared via a one-pot, multicomponent synthesis involving 3-nitro-2H-chromenes, aniline, and acetylacetone (B45752) under microwave irradiation.
Three-component cyclocondensation reactions are a powerful subset of MCRs for constructing heterocyclic systems like 4H-chromenes. These reactions typically involve an aldehyde, an active methylene nitrile (such as malononitrile), and a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin). jcsp.org.pkresearchgate.net The reaction sequence often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. jcsp.org.pk This methodology has been widely applied to synthesize a variety of tetrahydrobenzo[b]pyrans and other functionalized 4H-chromenes. jcsp.org.pkresearchgate.net The choice of catalyst and reaction conditions can be tuned to optimize yields and selectivity for a broad scope of substrates, including aromatic aldehydes with both electron-donating and electron-withdrawing groups. jcsp.org.pk
Catalytic Systems in 4H-Chromene-3-carbaldehyde Synthesis
The choice of catalyst is crucial in directing the outcome of 4H-chromene syntheses, influencing reaction rates, yields, and sometimes stereoselectivity. While various catalysts have been employed, organocatalysis has emerged as a particularly attractive and environmentally benign approach. arkat-usa.orgnih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts. arkat-usa.org Organocatalysts like L-proline and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective in the synthesis of the 4H-chromene scaffold.
L-proline, a naturally occurring amino acid, is a versatile and efficient organocatalyst for various organic transformations, including the synthesis of chromene derivatives. researchgate.net It has been successfully used to catalyze three-component reactions of salicylaldehydes, 1,3-cyclohexanediones, and various nucleophiles to generate substituted 4H-chromene derivatives in good to excellent yields under mild, metal-free conditions. capes.gov.br The use of L-proline is often key to the success of these reactions, as other acids or bases may lead to the formation of multiple side products. capes.gov.br The synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones from 4-hydroxydithiocoumarin and cinnamaldehyde (B126680) is another example of a reaction effectively catalyzed by L-proline. rsc.org However, its efficacy can be substrate-dependent; in the synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, L-proline showed only minimal conversion even after extended reaction times. nih.gov
The table below summarizes the L-proline catalyzed synthesis of various 4H-chromene derivatives.
| Entry | Arylglyoxal Monohydrate | 1,3-Diketone | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylglyoxal monohydrate | Dimedone | 2-Amino-4-(benzoyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 5 | 92 |
| 2 | 4-Chlorophenylglyoxal monohydrate | Dimedone | 2-Amino-4-(4-chlorobenzoyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 4 | 95 |
| 3 | 4-Methylphenylglyoxal monohydrate | Dimedone | 2-Amino-4-(4-methylbenzoyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 5 | 94 |
| 4 | Phenylglyoxal monohydrate | 1,3-Cyclohexanedione | 2-Amino-4-(benzoyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 6 | 90 |
| 5 | 4-Chlorophenylglyoxal monohydrate | 1,3-Cyclohexanedione | 2-Amino-4-(4-chlorobenzoyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 5 | 93 |
DBU is a strong, non-nucleophilic amidine base that is widely used as a catalyst in organic synthesis. It is particularly effective in promoting reactions that require base catalysis, such as Michael additions. In the context of chromene synthesis, DBU has been employed to catalyze the reaction between 2-iminochromenes and nitroalkanes, leading to highly functionalized 2-amino-3-nitrile-4H-chromenes in good yields. dntb.gov.uaresearchgate.net This method involves a base-catalyzed Michael addition mechanism. dntb.gov.ua DBU's role in the synthesis of 2H-chromenes from salicylaldehydes and allenoates has also been investigated, highlighting its utility in constructing the chromene core. nih.gov
The table below illustrates the use of DBU in the synthesis of 2-amino-4H-chromene derivatives.
| Entry | 2-Iminochromene Substituent (R¹) | Nitroalkane (R²) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | H | 2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile | 6 | 81 |
| 2 | 6-Cl | H | 2-Amino-6-chloro-4-(nitromethyl)-4H-chromene-3-carbonitrile | 6 | 85 |
| 3 | 6-Br | H | 2-Amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile | 6 | 86 |
| 4 | H | CH₃ | 2-Amino-4-(1-nitroethyl)-4H-chromene-3-carbonitrile | 12 | 75 |
| 5 | 6-Cl | CH₃ | 2-Amino-6-chloro-4-(1-nitroethyl)-4H-chromene-3-carbonitrile | 12 | 78 |
Inorganic and Heterogeneous Catalysis
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with sustainable chemistry goals.
Nanostructured metal oxides have emerged as highly efficient catalysts in organic synthesis.
Fe3O4@SiO2-SO3H : This magnetic nanocatalyst, featuring a core-shell structure with a sulfonic acid functionalized silica (B1680970) layer, acts as a powerful solid acid. It has been successfully used in the synthesis of dihydropyrano[c]chromene derivatives. researchgate.net The catalyst's acidic sites activate the carbonyl groups of aromatic aldehydes, promoting the initial Knoevenagel condensation. researchgate.net Its magnetic core allows for simple recovery using an external magnet, and it can be reused multiple times without a significant drop in activity. researchgate.netillinois.edu Optimal conditions for one such synthesis involved using 0.05 g of the catalyst in methanol (B129727) at 80°C, yielding products in as little as 2 hours. researchgate.net
ZnO Nanoparticles : Zinc oxide nanoparticles are effective, reusable catalysts for the synthesis of 2-amino-4H-chromenes via a one-pot, three-component reaction of an aldehyde, malononitrile, and a dimedone. researchgate.netrsc.org The reactions are typically carried out in ethanol (B145695) under reflux conditions and are completed rapidly, often within 10 minutes, affording high yields of the desired products. researchgate.netrsc.org The mild reaction conditions and simple work-up procedure make this an attractive method. rsc.org
MgO : Magnesium oxide is utilized as a solid base catalyst in the synthesis of various 4H-chromene derivatives. journalppw.com Its basic sites are crucial for facilitating the initial condensation steps in multicomponent reactions leading to the chromene scaffold.
Table 1: Performance of Metal Oxide Nanocatalysts in Chromene Analog Synthesis
Zeolites and related materials offer shape-selectivity and tunable acidity or basicity, making them valuable in heterocyclic synthesis.
Modified Zeolites : Basic hierarchical zeolites, prepared through surfactant-templating, have demonstrated high efficiency in the solvent-free, multicomponent synthesis of 2-amino-chromene derivatives, achieving yields as high as 82%. nih.gov The hierarchical structure, containing both micropores and mesopores, enhances diffusivity and accessibility to the active basic sites, leading to superior performance compared to conventional microporous zeolites. nih.gov
Expanded Perlite (B1173460) : Expanded perlite, a low-cost and environmentally benign material, can catalyze the condensation of aldehydes, malononitrile, and α-naphthol in water. journalppw.com Furthermore, geopolymers derived from perlite can be functionalized, for instance with aminosilane, to create efficient and reusable catalysts for the synthesis of 4H-chromene derivatives. researchgate.net
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with tunable structures and chemical properties, making them ideal candidates for heterogeneous catalysis. nih.gov
MOF-5 : This zinc-based MOF has been used as a catalyst for the preparation of 2-amino-4H-chromenes from aromatic aldehydes, malononitrile, and 2-naphthol (B1666908) under solvent-free conditions, providing yields up to 95%. researchgate.net
UiO-66 : The zirconium-based MOF, UiO-66, and its derivatives are noted for their stability. A magnetic, functionalized version of UiO-66 has been developed as a reusable solid acid catalyst for synthesizing 4H-chromene skeletons. researchgate.netnih.gov These reactions proceed under mild conditions in green solvents, with product yields ranging from 83% to 96%. researchgate.netnih.gov
MIL-101(Cr) : This chromium-based MOF, often functionalized to introduce acid-base properties, serves as a catalyst for chromene synthesis. rsc.orgnih.gov Its large pores and high surface area are beneficial for accommodating reactants and facilitating catalytic transformations. nih.gov
Table 2: Application of MOF Catalysts in 4H-Chromene Synthesis
Brønsted Acid Catalysis (e.g., Oleic Acid, Triflimide)
Brønsted acids are proton donors that can catalyze a variety of organic transformations, including the synthesis of chromene derivatives.
Oleic Acid : As a readily available, non-toxic, and biodegradable fatty acid, oleic acid has been successfully employed to catalyze the synthesis of 4H-chromene derivatives. These reactions are often performed in water, highlighting the green aspects of this methodology. researchgate.net A typical procedure involves refluxing a 2-hydroxychalcone (B1664081) with another nucleophile in the presence of a catalytic amount of oleic acid. researchgate.net
Triflimide (HNTf2) : Triflimide is a highly acidic and versatile super Brønsted acid. It is an exceptional catalyst for a wide range of organic reactions. It has been used at low catalytic loadings (e.g., 5 mol%) to catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to form chromane (B1220400) structures, which are related to 4H-chromenes. The reactions proceed under mild conditions, for example in dichloromethane (B109758) at room temperature, and can be completed within a few hours, affording products in good to excellent yields.
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as promising green catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. jchemlett.com Their application in the synthesis of chromene derivatives has been shown to be highly effective.
1-Hexyl-3-methylimidazolium Bromide and related Imidazolium Salts: While direct catalysis for 2,4-Diphenyl-4H-chromene-3-carbaldehyde using 1-Hexyl-3-methylimidazolium Bromide is not extensively detailed, related imidazolium-based ionic liquids have proven effective. For instance, 1-butyl-3-methylimidazolium Bromide ([Bmim]Br) has been used as a green and neutral reaction medium for the catalyst-free synthesis of 2-aminochromene derivatives. researchgate.net In this method, the ionic liquid itself acts as the reaction medium, facilitating the reaction without a traditional catalyst. researchgate.net Similarly, 1-allyl-3-methyl-imidazolium halides have been employed as recoverable catalysts for the one-pot, three-component synthesis of various chromene derivatives under solvent-free conditions, affording excellent yields in short reaction times. lew.ro The catalyst could be recovered and reused for up to five runs without a significant loss of activity. lew.ro
DABCO-based Ionic Liquids: 1,4-Diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids are another class of efficient and recyclable catalysts for synthesizing chromene scaffolds. acs.orgresearchgate.netalfa-chemistry.com These ILs have been successfully used in the tandem Knoevenagel–Pinner cyclization–Michael reaction to prepare various 2-amino-4H-chromene derivatives in good to excellent yields (81–97%) under mild conditions and in short reaction times. researchgate.net The products are often purified by simple crystallization, and the catalyst demonstrates high reusability. researchgate.net The basic nature of the DABCO moiety is thought to play a key role in catalyzing the condensation reactions required for the formation of the chromene ring. rsc.org
| Ionic Liquid Catalyst | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| DABCO-based IL | Three-component synthesis of 2-amino-4H-chromenes | Ethanol, 60°C | 81-97 | researchgate.net |
| 1-allyl-3-methyl-imidazolium iodide | Three-component synthesis of 2-amino-4-aryl-4H-benzo[h]chromenes | Solvent-free, 80°C, 30 min | 95 | lew.ro |
| [bmim]OH | Three-component synthesis of substituted 2-amino-2-chromenes | Aqueous media | High to excellent | researchgate.net |
| 1-butyl-3-methylimidazolium Bromide ([Bmim]Br) | "Catalyst-free" synthesis of 2-aminochromenes | Reflux | Not specified | researchgate.net |
Biocatalysis
Biocatalysis offers a green and sustainable alternative to conventional chemical catalysis, utilizing enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity, mild reaction conditions, and environmental friendliness.
Baker's Yeast (Saccharomyces cerevisiae) Catalysis: Baker's yeast is a widely used, inexpensive, and environmentally benign biocatalyst in organic synthesis. ijarsct.co.in It has been successfully employed in the one-pot synthesis of pharmacologically important chromene derivatives, such as indolyl chromenes. researchgate.net The reactions are typically carried out under room temperature stirring conditions, making the process simple and energy-efficient. researchgate.net Baker's yeast has also been used to catalyze the one-pot, three-component cyclocondensation for the synthesis of various substituted 2-amino-4H-chromene derivatives, highlighting its versatility. semanticscholar.org
In addition to yeast, other enzymes have been explored. Lipases, for example, have been shown to catalyze the synthesis of indolyl 4H-chromenes through a three-component reaction in an ionic liquid medium, demonstrating a novel instance of enzyme promiscuity. mdpi.com This combination of biocatalysis and ionic liquids resulted in high yields (77–98%). mdpi.com
| Biocatalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Baker's Yeast | Salicylaldehyde, Malononitrile, Indole | Room temperature | Good | researchgate.net |
| Baker's Yeast | Salicylaldehyde, Malononitrile/Ethyl cyanoacetate, Nitroalkanes | Room temperature, Neutral pH | Good to excellent | semanticscholar.org |
| Mucor miehei Lipase | Salicylaldehyde, Malononitrile, Indole | Ionic Liquid [EMIM][BF4] | 77-98 | mdpi.com |
Catalyst-Free Synthetic Methods
The development of catalyst-free synthetic methods is a primary goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For chromene synthesis, achieving a truly catalyst-free reaction under neutral conditions is challenging. Often, reactions attempted without any catalyst show no product formation or only trace amounts, even after prolonged reaction times or at elevated temperatures. jetir.orgresearchgate.netbiointerfaceresearch.com
However, some strategies have been developed that are classified as "catalyst-free," although they often rely on specific reaction media to proceed. For example, the use of ionic liquids like 1-butyl-3-methylimidazolium Bromide can serve as a recyclable medium that facilitates the reaction without an added catalyst. researchgate.net Another novel approach involves using magnetized distilled water as the reaction medium, which has been reported for the synthesis of related chromeno[2,3-c]pyrazoles. researchgate.net While these methods avoid traditional catalysts, the unique properties of the solvent medium play a crucial role in promoting the reaction.
Reaction Conditions and Optimization
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and developing sustainable synthetic protocols. Key parameters include the choice of solvent, reaction temperature, and the use of alternative energy sources.
Solvent Effects and Green Solvents
The choice of solvent can significantly influence the outcome of a chemical reaction. Green solvents such as water and ethanol are preferred over volatile and hazardous organic solvents. For the synthesis of 2-amino-4H-chromenes, polar protic solvents have been found to be effective. jetir.org Studies comparing various solvents have often shown that a mixture of water and ethanol provides a good medium for the reaction, leading to high yields. researchgate.netresearchgate.net Solvent-free conditions, where the reactants are heated together without any solvent, also represent a highly efficient and green alternative, often leading to excellent yields and simple work-up procedures. lew.roresearchgate.net
| Solvent | Catalyst/Method | Yield (%) | Reference |
|---|---|---|---|
| Water-Ethanol (1:1) | Human urine-derived catalyst | 90 | researchgate.net |
| Ethanol | CAN | 80-89 | jetir.org |
| Water | Piperidine (B6355638) | 94-99 | researchgate.net |
| Solvent-free | Orange extract, Ultrasound | 92 | researchgate.net |
Temperature Effects
Reaction temperature is a crucial parameter affecting reaction rates and product yields. The synthesis of chromene derivatives has been successfully carried out over a range of temperatures. Many modern catalytic systems are designed to be efficient at room temperature, which reduces energy consumption. rsc.orgresearchgate.netresearchgate.net However, in some cases, moderate heating is required to achieve optimal results. For instance, optimization studies have identified 60 °C or 80 °C as the ideal temperature for certain catalytic systems, including those using ionic liquids or ultrasound irradiation. researchgate.netresearchgate.netnih.govnih.gov In the absence of a highly active catalyst or an alternative energy source, higher temperatures (e.g., 100 °C or reflux conditions) may be necessary, though this can sometimes lead to the formation of by-products. researchgate.netresearchgate.net
Alternative Energy Sources
To accelerate reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound are increasingly being used in organic synthesis. nih.gov These techniques often lead to dramatic reductions in reaction times, from hours to minutes, along with improved product yields. jmest.org
Microwave Irradiation: Microwave-assisted synthesis has been widely applied to produce chromene derivatives. researchgate.net The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can significantly accelerate the reaction rate. jmest.orgmdpi.com Multicomponent reactions to form chromenes that take several hours under conventional heating can often be completed in 8-10 minutes under microwave irradiation at 120 °C. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, providing the energy for chemical transformations. nih.gov Ultrasound has been used for the synthesis of various 4H-chromene derivatives, often providing excellent yields in shorter reaction times compared to conventional stirring methods. researchgate.netnih.gov For example, a reaction to form a 4H-chromene derivative that yielded 92% in 20 minutes under ultrasound irradiation showed no reaction at all after the same time with conventional stirring at room temperature. researchgate.netnih.gov
| Energy Source | Reaction | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave (120°C) | Synthesis of thiazolidinone-chromene conjugates | 8-10 min | Good | mdpi.com |
| Conventional (Reflux) | Synthesis of thiazolidinone-chromene conjugates | 4-7 h | Good | mdpi.com |
| Ultrasound (70°C) | Synthesis of 4H-chromene-3-carbonitrile derivatives | 20 min | 92 | researchgate.net |
| Conventional (70°C) | Synthesis of 4H-chromene-3-carbonitrile derivatives | 30 min | 65 | researchgate.net |
Synthetic Mechanisms of 4H-Chromene Ring Formation
The construction of the 4H-chromene ring is often accomplished through multi-component reactions or sequential steps that culminate in the formation of the dihydropyran ring fused to a benzene (B151609) ring. The specific mechanisms can vary depending on the starting materials and catalysts employed, but they generally fall into several well-established categories.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a cornerstone in the synthesis of many 4H-chromene derivatives, particularly in multi-component reaction strategies. rsc.orgdntb.gov.ua This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. researchgate.netresearchgate.net In the context of 4H-chromene synthesis, this pathway is often the initial step that generates a key intermediate, which then undergoes subsequent reactions to form the chromene ring.
A common strategy involves the reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) derivative (such as resorcinol (B1680541) or naphthol). The mechanism commences with the base-catalyzed condensation of the aromatic aldehyde and the active methylene compound. The base, often a weak amine like piperidine or triethylamine, deprotonates the active methylene compound to form a stabilized carbanion. dntb.gov.ua This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a benzylidene intermediate (a Knoevenagel adduct). rsc.org This highly electrophilic intermediate is then primed for the subsequent Michael addition and cyclization steps.
Table 1: Catalysts and Conditions for Knoevenagel Condensation in 4H-Chromene Synthesis
| Catalyst | Reactants | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Piperidine | Aromatic aldehyde, Malononitrile | Ethanol | Reflux | Classic basic catalyst for Knoevenagel condensation. |
| Triethylamine | Benzaldehyde, Malononitrile, Resorcinol | Ethanol | Reflux | Used in one-pot synthesis of 2-amino-4H-chromenes. dntb.gov.ua |
| Na2CO3 | Aromatic aldehyde, Malononitrile, Dimedone | Ball Milling | Room Temp. | Environmentally friendly, solvent-free conditions with quantitative yields. rsc.org |
Michael Addition Pathways
The Michael addition, or conjugate addition, is a crucial step in many synthetic routes to 4H-chromenes. beilstein-journals.orgresearchgate.net It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). beilstein-journals.org In the synthesis of 4H-chromenes, the Michael acceptor is often the Knoevenagel adduct formed in the initial step, and the Michael donor is typically a phenoxide ion generated from a phenol derivative in the presence of a base. rsc.org
Following the formation of the benzylidene intermediate via Knoevenagel condensation, a phenoxide, generated by deprotonation of a substituted phenol (e.g., salicylaldehyde derivatives or naphthols), attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This conjugate addition results in the formation of a new carbon-carbon bond and generates an enolate intermediate. This enolate is a key precursor for the subsequent cyclization step that forms the dihydropyran ring of the chromene. rsc.org The efficiency and selectivity of the Michael addition can be influenced by the nature of the catalyst, the solvent, and the electronic properties of the substituents on both the Michael donor and acceptor. researchgate.net
Table 2: Examples of Michael Addition in 4H-Chromene Synthesis
| Michael Donor | Michael Acceptor | Catalyst | Product Type |
|---|---|---|---|
| Dimedone | Benzylidene malononitrile | Na2CO3 | 2-Amino-4-aryl-4H-chromene rsc.org |
| β-Naphthol | Benzylidene malononitrile | Na2CO3 | 2-Amino-4-aryl-benzo[h]chromene rsc.org |
| Resorcinol | Benzylidene malononitrile | Triethylamine | 2-Amino-7-hydroxy-4-aryl-4H-chromene dntb.gov.ua |
Cyclization and Annulation Reaction Mechanisms
The final step in the formation of the 4H-chromene ring is an intramolecular cyclization. This step typically follows the Michael addition and involves the attack of a nucleophile within the intermediate molecule onto an electrophilic center to close the ring. In the common multi-component synthesis of 2-amino-4H-chromenes, the enolate formed after the Michael addition of the phenoxide to the benzylidene malononitrile undergoes an intramolecular cyclization. The oxygen of the phenoxide group attacks the nitrile carbon, leading to a six-membered dihydropyran ring after tautomerization. rsc.org
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also a powerful tool for constructing 4H-chromene systems. researchgate.net For instance, the reaction of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones, mediated by a base such as cesium carbonate, leads to 3-sulfonyl-4H-chromenes. The proposed mechanism involves a hetero-Michael addition followed by an intramolecular Michael addition of the resulting carbanion to the enone system of the chalcone, ultimately leading to the cyclized product. researchgate.net
Another approach involves the erbium(III) triflate-catalyzed cascade cyclization of para-quinone methides with 1,3-dicarbonyl compounds to afford 4-aryl-4H-chromenes. nih.gov This method provides a direct route to these structures through a formal [4+2] cycloaddition.
Tandem Reactions
Tandem, or cascade, reactions offer an efficient and atom-economical approach to complex molecules like this compound by combining multiple bond-forming events in a single synthetic operation without the isolation of intermediates. beilstein-journals.org The synthesis of 4H-chromenes is often achieved through tandem sequences that combine a Michael addition with a subsequent cyclization or another reaction.
A prominent example is the tandem oxa-Michael-aldol reaction. beilstein-journals.org In this sequence, a salicylaldehyde derivative acts as the Michael donor, adding to an α,β-unsaturated aldehyde. This is followed by an intramolecular aldol (B89426) condensation, where the enolate generated from the Michael addition attacks the aldehyde group of the original salicylaldehyde moiety. Subsequent dehydration then yields the 4H-chromene ring. This approach allows for the stereoselective synthesis of chiral 4H-chromenes when organocatalysts are employed. beilstein-journals.org
For the specific synthesis of this compound, a plausible tandem approach would involve the reaction of a salicylaldehyde with a β-phenylcinnamaldehyde derivative or a related precursor that can generate the necessary functionalities in situ for the tandem sequence.
Another powerful tandem strategy is the Knoevenagel condensation followed by a Michael addition and cyclization, as described in the previous sections, which is a classic example of a multi-component tandem reaction leading to highly functionalized 4H-chromenes. rsc.orgdntb.gov.ua
Chemical Reactivity and Derivatization of 2,4 Diphenyl 4h Chromene 3 Carbaldehyde
Reactions at the Aldehyde Functionality (C-3 Carbaldehyde)
The aldehyde group is the most reactive site for nucleophilic attack and condensation reactions, making it a primary target for derivatization.
Condensation Reactions to Form Imine and Hydrazone Derivatives
The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism, often catalyzed by a small amount of acid, and result in the formation of a C=N double bond with the elimination of a water molecule. nih.govresearchgate.netthebrpi.org
Imine Formation: The reaction with primary amines (R-NH₂) yields the corresponding N-substituted imine derivatives. The formation of the imine occurs under equilibrium control, and the removal of the water byproduct can drive the reaction to completion. nih.gov
Hydrazone Formation: Similarly, condensation with hydrazines (R-NH-NH₂) or hydrazides produces hydrazone derivatives. nih.govresearchgate.net Hydrazones are generally stable compounds and their formation is a common method for the derivatization of carbonyl compounds. researchgate.netnih.gov Research on related chromone (B188151) structures has demonstrated the successful synthesis of various hydrazone derivatives.
Table 1: Representative Condensation Reactions of 2,4-Diphenyl-4H-chromene-3-carbaldehyde
| Reactant | Product Type | General Structure of Product |
| Aniline | Imine (Schiff Base) | |
| Phenylhydrazine | Hydrazone | |
| Semicarbazide | Semicarbazone | |
| Thiosemicarbazide | Thiosemicarbazone |
Nucleophilic Additions
The polarized carbon-oxygen double bond of the aldehyde group is susceptible to attack by a variety of nucleophiles. libretexts.orgyoutube.com This reaction involves the initial attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final product. libretexts.org
Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (2,4-diphenyl-4H-chromen-3-yl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The derivatization of a similar 2-phenyl-2H-chromene-3-carbaldehyde to its alcohol form via sodium borohydride reduction has been reported. nih.gov
Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), add to the aldehyde to form secondary alcohols after acidic workup. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl or aryl groups. youtube.com
Wittig Reaction: The aldehyde group can be converted to an alkene through the Wittig reaction. This involves reacting the chromene-3-carbaldehyde with a phosphorus ylide (a Wittig reagent). This method has been successfully applied to other chromene-3-carbaldehydes to synthesize 3-styrylchromene derivatives, indicating its applicability to the title compound. nih.gov
Table 2: Nucleophilic Addition Reactions at the C-3 Carbaldehyde
| Reagent | Nucleophile | Product Functional Group |
| Sodium borohydride (NaBH₄) | H⁻ (hydride) | Primary Alcohol |
| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ (methyl anion) | Secondary Alcohol |
| Phenyl lithium (C₆H₅Li) | C₆H₅⁻ (phenyl anion) | Secondary Alcohol |
| Triphenylphosphonium ylide (Ph₃P=CHR) | Carbanion | Alkene |
| Sodium bisulfite (NaHSO₃) | HSO₃⁻ (bisulfite anion) | α-hydroxy sulfonic acid salt |
Modifications of the Chromene Heterocycle
The 4H-pyran ring of the chromene scaffold also possesses sites for chemical modification. The C=C double bond within the pyran ring can potentially undergo electrophilic addition reactions, although such reactions might compete with reactions at the more electron-rich phenyl rings. The stability of the chromene system suggests that harsh conditions would be required to induce reactions at this site. frontiersin.orgnih.gov In related 2H-chromene systems, reactions involving the pyran ring often lead to ring-opening or rearrangement products. The specific reactivity of the 2,4-diphenyl-4H-chromene double bond is not extensively documented, but it represents a potential site for functionalization.
Functionalization of Phenyl Substituents (C-2 and C-4)
The two phenyl rings at positions C-2 and C-4 can undergo electrophilic aromatic substitution reactions. uci.edulibretexts.orgmsu.edumasterorganicchemistry.com The existing chromene scaffold will act as a substituent on these rings, directing incoming electrophiles to the ortho and para positions. However, the bulky nature of the chromene core may cause steric hindrance, favoring substitution at the less hindered para position.
Typical electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The relative reactivity of the C-2 and C-4 phenyl rings towards substitution would depend on the electronic effects transmitted through the chromene heterocycle.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on Phenyl Rings
| Reaction | Reagents | Electrophile | Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrophenyl-substituted chromene |
| Bromination | Br₂, FeBr₃ | Br⁺ | Bromophenyl-substituted chromene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Acetylphenyl-substituted chromene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Phenylsulfonic acid-substituted chromene |
Synthesis of Fused Heterocyclic Systems Containing the 4H-Chromene Moiety
This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The aldehyde functionality, in conjunction with the adjacent double bond, can participate in cyclocondensation reactions with binucleophilic reagents to construct new rings fused to the chromene core.
For instance, reacting chromene-3-carbaldehydes with primary anilines can lead to the formation of chromeno[3,4-c]quinolines. nih.gov This transformation likely proceeds through the initial formation of an imine, followed by an intramolecular cyclization onto the chromene ring. nih.gov Similarly, reactions with other binucleophiles such as hydrazine, hydroxylamine, or compounds with active methylene (B1212753) groups can be envisioned to yield a variety of fused pyrazoles, isoxazoles, and pyridines, respectively. nih.govresearchgate.netresearchgate.net The synthesis of fused heterocyclic systems is a common strategy in medicinal chemistry to explore new biologically active chemical space. nih.gov
Structure Activity Relationship Sar Studies of 2,4 Diphenyl 4h Chromene 3 Carbaldehyde Derivatives
Influence of Phenyl Substituents at C-2 and C-4 Positions
The nature and position of substituents on the phenyl rings at the C-2 and C-4 positions of the 4H-chromene core play a pivotal role in determining the biological potency of these derivatives. Studies on related 4-aryl-4H-chromene analogs have demonstrated that these positions are critical for their interaction with biological targets, often leading to enhanced antitumor activity. nih.gov
To illustrate the potential impact of these substitutions, the following table outlines hypothetical SAR trends based on general observations from related chromene scaffolds.
| Derivative | Substitution on C-2 Phenyl Ring | Substitution on C-4 Phenyl Ring | Observed/Expected Biological Activity Trend |
| Parent Compound | Unsubstituted | Unsubstituted | Baseline Activity |
| Derivative A | 4-Methoxy (Electron-donating) | Unsubstituted | Potential for increased or decreased activity depending on the target |
| Derivative B | Unsubstituted | 4-Chloro (Electron-withdrawing) | Often leads to enhanced cytotoxic activity in related scaffolds |
| Derivative C | 4-Nitro (Strongly electron-withdrawing) | Unsubstituted | May increase potency, but also potential for toxicity |
| Derivative D | Unsubstituted | 3,4-Dimethoxy | Can influence binding and solubility, potentially altering bioactivity |
Impact of Modifications to the Carbaldehyde Group at C-3
The carbaldehyde group at the C-3 position is a key functional handle that can be readily modified to generate a diverse range of derivatives with altered biological profiles. This aldehyde moiety can participate in various chemical reactions, allowing for the introduction of different pharmacophores. For instance, conversion of the carbaldehyde to other functional groups such as oximes, hydrazones, or amides can dramatically impact the compound's interaction with biological targets.
In studies of related chromene-3-carbaldehyde derivatives, modifications at this position have been shown to be crucial for their biological activity. For example, the conversion of the aldehyde to a carboxamide has been explored in the synthesis of indolyl-4H-chromene-3-carboxamides, which exhibited antioxidant and antibacterial properties. rsc.org This suggests that the hydrogen bonding capacity and steric bulk at the C-3 position are important determinants of bioactivity.
The following table summarizes the potential effects of modifying the C-3 carbaldehyde group, based on findings from analogous heterocyclic systems.
| Derivative | Modification of C-3 Carbaldehyde | Resulting Functional Group | Potential Impact on Bioactivity |
| Parent Compound | -CHO | Carbaldehyde | Baseline activity, acts as a synthetic precursor |
| Derivative E | Reduction | -CH₂OH | Increased polarity, may alter binding interactions |
| Derivative F | Oxidation | -COOH | Introduction of an acidic group, can form different ionic interactions |
| Derivative G | Reaction with hydroxylamine | -CH=NOH (Oxime) | Can enhance metal chelation or hydrogen bonding capabilities |
| Derivative H | Reaction with hydrazine | -CH=NNH₂ (Hydrazone) | Often leads to derivatives with potent antimicrobial or anticancer activity |
| Derivative I | Conversion to amide | -CONH₂ | Alters hydrogen bonding potential and steric profile |
Significance of Substitutions on the Benzo-Fused Ring of the Chromene Core
Research on various chromene-based compounds has highlighted the importance of the substitution pattern on the benzo-fused ring. For instance, in a study of 4H-benzo[h]chromene derivatives, the lipophilicity of substituents on the fused ring system was found to significantly affect their antitumor activity. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the electron density of the entire heterocyclic system, which can be critical for interactions with biological macromolecules.
The table below provides a hypothetical overview of how substitutions on the benzo-fused ring could influence the bioactivity of the parent compound.
| Derivative | Position of Substitution | Substituent | Expected Influence on Bioactivity |
| Parent Compound | Unsubstituted | - | Baseline Activity |
| Derivative J | C-6 | -Cl (Electron-withdrawing) | May enhance lipophilicity and cytotoxic effects |
| Derivative K | C-7 | -OCH₃ (Electron-donating) | Could alter metabolic stability and target interaction |
| Derivative L | C-8 | -NO₂ (Strongly electron-withdrawing) | Potential for increased potency, but may also increase toxicity |
| Derivative M | C-6, C-8 | -di-Br | Increased lipophilicity and potential for enhanced activity |
Stereochemical Aspects and Their Role in Bioactivity
The 4H-chromene core of 2,4-Diphenyl-4H-chromene-3-carbaldehyde contains a stereocenter at the C-4 position. Consequently, the molecule can exist as a pair of enantiomers. The three-dimensional arrangement of the substituents around this chiral center can have a profound impact on the biological activity of the compound. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.
While specific studies on the stereoselective synthesis and biological evaluation of this compound enantiomers are not extensively reported, the importance of stereochemistry in the bioactivity of related heterocyclic compounds is well-documented. For instance, the enantioselective synthesis of 2-amino-4H-chromene derivatives has been pursued to investigate their antifungal activities, indicating that the stereochemistry at the C-4 position is crucial for their biological function. rsc.org
The differential activity of enantiomers can be attributed to one enantiomer having a better fit in the binding site of a target protein, leading to a more stable drug-receptor complex and a more potent biological response. The other enantiomer may have a weaker interaction or may even bind to a different target, leading to off-target effects or reduced efficacy. Therefore, the separation and individual biological evaluation of the enantiomers of this compound and its derivatives are essential steps in understanding their full therapeutic potential and developing safer and more effective drug candidates.
Computational Chemistry and Theoretical Insights
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 4-aryl-4H-chromene derivatives, which are structurally related to 2,4-Diphenyl-4H-chromene-3-carbaldehyde, molecular docking studies have been instrumental in identifying potential biological targets. For instance, various 4-aryl-4H-chromene derivatives have been investigated as potential inhibitors of cyclin-dependent kinase-2 (CDK-2), a key protein in cell cycle regulation and a target for cancer therapy. japsonline.comresearchgate.net In these studies, the chromene derivatives were docked into the active site of CDK-2 to predict their binding affinities and interaction patterns. japsonline.comresearchgate.net
Similarly, docking studies on other chromene derivatives have explored their interactions with targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies have revealed key interactions, including aromatic-aromatic interactions between the chromene core and protein residues. nih.gov For this compound, molecular docking could be employed to screen a wide range of biological targets and to hypothesize its mechanism of action. The binding energy scores from such studies can help in prioritizing the compound for further biological evaluation. For example, in a study of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking scores ranged from -7.8 to -10.16 kcal/mol, indicating strong potential for binding to the target protein. nih.gov
Table 1: Example of Molecular Docking Data for 4-Aryl-4H-Chromene Derivatives against CDK-2
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative 1 | -9.180 | Not specified |
| Derivative 2 | -8.006 | Not specified |
| Flavopiridol (Reference) | Not specified | Not specified |
This table is illustrative and based on data for related 4-aryl-4H-chromene derivatives as potential CDK-2 inhibitors. japsonline.comresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For various chromene derivatives, DFT calculations have been successfully applied to understand their fundamental properties. d-nb.infosemanticscholar.orgekb.eg These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. d-nb.infocerist.dz
The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. researchgate.net For this compound, DFT calculations could elucidate the distribution of electron density, identify the most reactive sites, and predict its spectroscopic properties (e.g., FT-IR, UV-vis, and NMR spectra). semanticscholar.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into intramolecular charge transfer and the stability of the molecule. cerist.dz
Table 2: Representative DFT-Calculated Parameters for a Chromene Derivative
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.4 eV |
| Dipole Moment | 11 D |
This table presents example data from DFT calculations on a related chromene derivative to illustrate the type of information that can be obtained. semanticscholar.orgcerist.dz
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In the context of ligand-target interactions, MD simulations can provide valuable information about the stability of the ligand-protein complex predicted by molecular docking. nih.govnih.gov For derivatives of 4H-chromene, MD simulations have been used to investigate the stability of their complexes with biological targets. nih.govnih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4H-chromene derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov
A QSAR study on a series of compounds including this compound would involve calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties) and correlating them with experimentally determined biological activities. The resulting QSAR model can then be used to predict the activity of new, untested derivatives and to guide the design of more potent compounds. nih.gov For example, a statistically significant 3D-QSAR model was developed for a series of 4H-chromene derivatives, which helped in identifying the key structural features responsible for their anti-colon cancer activity. nih.gov
In Silico Prediction of Biological Targets and Mechanisms
In silico methods play a crucial role in the early stages of drug discovery by predicting the potential biological targets and mechanisms of action of a compound. For this compound, a combination of the computational techniques described above can be used for this purpose.
By performing reverse docking, where the compound is docked against a large library of known protein structures, potential biological targets can be identified. globalresearchonline.net Furthermore, by comparing the structural and electronic features of this compound with known active compounds (pharmacophore modeling), its potential mechanism of action can be inferred. nih.gov The anti-inflammatory and anticancer activities of 4-phenyl-4H-chromene analogues have been investigated using such in silico approaches, targeting proteins like tubulin, estrogen receptors, and TNF-α. globalresearchonline.netresearchgate.net These computational predictions can then be used to design focused and efficient experimental validation studies.
Applications in Materials Science and Catalysis
Chromene Derivatives as Fluorescent Dyes and Pigments
The chromene, or benzopyran, skeleton is a vital structural motif found in a wide array of fluorescent molecules and natural products. aip.orgresearchgate.netaip.org Chromene derivatives are of particular interest for biological and materials science applications due to their distinctive photophysical and chemical properties. aip.orgresearchgate.netaip.org The core structure is divided into several groups, including 2H-chromene and 4H-chromene, both of which have been successfully used to construct fluorescent probes for various analytical and imaging purposes. aip.orgaip.org
One of the most well-known classes of fluorophores based on this scaffold is dicyanomethylene-4H-pyran (DCM), which features the characteristic 4H-chromene ring. aip.org Dyes of this type are noted for several compelling attributes:
Long Emission Wavelengths: Often emitting light at wavelengths longer than 600 nm, which is advantageous for reducing background interference in biological imaging. aip.orgaip.org
Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, which improves signal-to-noise ratios. aip.orgaip.org
High Fluorescence Quantum Yields: Efficient conversion of absorbed light into emitted fluorescence. aip.org
Excellent Photostability: Resistance to chemical degradation upon exposure to light. aip.orgaip.org
Recent advancements have also utilized the chromene structure to develop novel voltage-sensitive dyes (VSDs) with near-infrared emission profiles. nih.gov These dyes demonstrate that modifying the chromene core can produce significant red shifts in absorption and emission spectra (60 to 80 nm) without sacrificing quantum efficiency, pushing the boundaries for in vivo imaging applications. nih.gov Furthermore, chromene derivatives have been engineered for use as two-photon dyes, which offer enhanced tissue penetration and three-dimensional imaging capabilities. aip.orgaip.org
Below is a table summarizing the photophysical properties of representative chromene-based fluorescent dyes.
| Dye Name/Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Features |
| Dicyanomethylene-4H-chromene (DCM) based Probes | Broad absorption | > 600 | ~205 | Large Stokes shift, high photostability. aip.orgaip.org |
| Thiol-reactive Chromene Probe | 292 | 405 (after reaction) | 113 | Colorimetric change from colorless to yellow upon reaction. aip.org |
| Chromene-based VSD (Compound 2a) | 553 (in membranes) | 705 (in membranes) | 152 | Near-infrared emission, significant red-shift over previous dyes. nih.gov |
This table is for illustrative purposes and showcases the properties of the general chromene class.
Role in Organic Synthesis as Building Blocks
The compound 2,4-Diphenyl-4H-chromene-3-carbaldehyde and related chromene-3-carbaldehydes are highly valuable intermediates, or "building blocks," in organic synthesis. nih.govua.ptnih.gov The presence of the aldehyde functional group on the chromene nucleus provides a reactive site for a multitude of chemical transformations, including both nucleophilic and electrophilic reactions. nih.gov
These carbaldehydes serve as versatile precursors for the synthesis of a diverse array of more complex heterocyclic compounds. nih.govua.ptnih.gov Their utility is demonstrated in several synthetic strategies:
Preparation: Chromene-3-carbaldehydes can be synthesized through established methods such as the Vilsmeyer-Haack reaction applied to flavanones or through organocatalytic domino oxa-Michael/aldol (B89426) reactions between salicylaldehydes and cinnamaldehydes. nih.govnih.gov
Transformations: The aldehyde group can participate in reactions like the Wittig reaction to install styryl moieties at the 3-position of the chromene ring. nih.gov
Annulation and Cyclization: They are key starting materials for building fused-ring systems. For instance, they can be used to construct novel heterocycles like 3H-chromeno[3,4-c]quinolines, demonstrating their role in creating molecular complexity. nih.govnih.gov
Functionalization: These building blocks can be further derivatized to synthesize molecules with specific functions. An example is the conversion into triazole and biotin-containing chromene derivatives, which are designed for use as tools in chemical biology to facilitate the purification of protein targets. nih.gov
The structural framework of this compound makes it an excellent scaffold for medicinal chemistry and materials science, where it can be elaborated into a wide range of target molecules with tailored properties.
Future Research Directions for 2,4 Diphenyl 4h Chromene 3 Carbaldehyde
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4H-chromene derivatives has traditionally been accomplished through multi-component reactions (MCRs), which are valued for their efficiency in constructing complex molecules in a single step. researchgate.net However, future research must prioritize the development of synthetic protocols that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. researchgate.net
Future efforts should focus on exploring novel catalytic systems that can offer high yields under mild conditions. While various catalysts such as L-proline, DABCO, and nano-ZnO have been successfully employed for the synthesis of the 4H-chromene ring, there is considerable scope for innovation. researchgate.netrsc.org The exploration of biogenic nanoparticles, such as tin oxide nanoparticles (SnO2 NPs), has shown promise in catalyzing the formation of 4H-chromenes, offering an eco-friendly alternative to conventional catalysts. researchgate.net Other modern catalytic systems that warrant investigation for the synthesis of 2,4-Diphenyl-4H-chromene-3-carbaldehyde include metal-organic frameworks (MOFs), ionic liquids, and advanced organocatalysts like 2-aminopyridine. researchgate.netnih.gov
Furthermore, the integration of alternative energy sources such as microwave irradiation and ultrasound can significantly enhance reaction rates, reduce energy consumption, and often lead to cleaner reactions with higher yields. researchgate.netbiointerfaceresearch.com The development of solvent-free reaction conditions or the use of green solvents like water or deep eutectic solvents represents another critical avenue for making the synthesis of these compounds more sustainable. researchgate.netresearchgate.net
| Catalytic Approach | Key Advantages | Potential for Application | Reference |
|---|---|---|---|
| Biogenic Nanoparticles (e.g., SnO2 NPs) | Eco-friendly, reusable, high surface area for catalysis. | Catalyzing the multi-component reaction leading to the 4H-chromene core. | researchgate.net |
| Organocatalysts (e.g., 2-aminopyridine, L-pipecolinic acid) | Metal-free, low toxicity, readily available, potential for enantioselectivity. | Facilitating domino reactions for chromene synthesis with high functional group tolerance. | nih.govnih.gov |
| Ionic Liquids (e.g., [2-Eim]OAc) | Dual role as catalyst and solvent, recyclable, tunable properties. | Promoting Knoevenagel condensation and subsequent cyclization under solvent-free conditions. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | High porosity, catalytic activity, potential for size/shape selectivity. | Serving as a heterogeneous catalyst for one-pot synthesis, allowing for easy separation and reuse. | nih.gov |
| Microwave Irradiation | Rapid heating, reduced reaction times, often improved yields. | Accelerating MCRs for the synthesis of 4H-chromene derivatives. | researchgate.netbiointerfaceresearch.com |
Advanced Mechanistic Elucidations of Reactions
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones. The typical one-pot, three-component synthesis of 4H-chromenes is believed to proceed through a sequence of reactions, often starting with a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/tautomerization cascade. researchgate.netnih.gov
Future research should employ advanced analytical and computational techniques to probe these reaction pathways in detail. For instance, kinetic studies can help identify rate-determining steps, while isotopic labeling could trace the path of atoms throughout the reaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, validating proposed intermediates, and explaining observed regioselectivity and stereoselectivity. researchgate.net
Furthermore, the reactivity of the carbaldehyde group at the 3-position makes this compound a valuable intermediate for synthesizing a wider range of heterocyclic scaffolds. nih.gov Mechanistic studies of its subsequent transformations, such as in Wittig reactions to form styryl derivatives or in condensations with anilines to form chromeno[3,4-c]quinolines, are crucial. mdpi.com Elucidating these mechanisms will enable chemists to predict reaction outcomes more accurately and to control the synthesis of novel, complex derivatives with desired functionalities. rsc.org
| Mechanistic Step/Reaction | Area for Future Investigation | Investigative Tools | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Role of catalyst in activating the aldehyde and methylene-active compound. | Kinetic studies, in-situ spectroscopy (NMR, IR). | researchgate.netnih.gov |
| Michael Addition | Factors influencing the nucleophilic attack on the electron-deficient C=C bond. | Computational modeling (DFT), stereochemical analysis. | nih.gov |
| Intramolecular Cyclization | Elucidation of the transition state and the role of substituents on the rate of ring closure. | DFT calculations, trapping of intermediates. | researchgate.net |
| Wittig Reaction of the 3-carbaldehyde | Stereoselectivity (E/Z isomer formation) and influence of ylide structure. | NMR spectroscopy, X-ray crystallography of products. | mdpi.com |
Exploration of Novel Biological Targets and In Vitro Activity Mechanisms
The 4H-chromene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.gov Derivatives have demonstrated activities as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. nih.govnih.govresearchgate.net A key future direction is to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.
Research should move beyond preliminary screening to identify specific molecular targets. For instance, in the context of cancer, potential targets include tubulin, various protein kinases, and topoisomerases. researchgate.netnih.govias.ac.in For neurodegenerative diseases like Alzheimer's, enzymes such as cholinesterases and β-secretase could be investigated. nih.gov In vitro assays are fundamental to this exploration, including enzyme inhibition assays, cell viability studies on various cancer cell lines (e.g., HeLa, PC-3, SK-LU-1), and antioxidant capacity tests like the DPPH radical scavenging assay. biointerfaceresearch.comresearchgate.netias.ac.in
Crucially, identifying a biological activity must be followed by studies to elucidate the mechanism of action. This involves understanding how the compound interacts with its target at a molecular level. Techniques such as molecular docking can predict binding modes, while biochemical assays can confirm inhibition kinetics and binding affinity. researchgate.netmdpi.com For example, if a compound shows antimitotic activity, further studies could involve immunofluorescence to observe its effect on the microtubule network within cells and western blotting to analyze the expression of cell cycle proteins like Cyclin B1. ias.ac.in
| Therapeutic Area | Potential Biological Targets | Relevant In Vitro Assays | Reference |
|---|---|---|---|
| Oncology | Tubulin, Protein Kinases, Topoisomerase IB, Heat Shock Proteins | Cell viability assays (MTT), tubulin polymerization assays, enzyme inhibition assays, cell cycle analysis. | researchgate.netnih.govias.ac.in |
| Neurodegenerative Disease | Cholinesterases (AChE, BChE), β-Secretase (BACE1), Lipoxygenases | Ellman's method for cholinesterase inhibition, BACE1 activity assays. | nih.gov |
| Inflammatory Disease | Cyclooxygenases (COX-2), Toll-like receptor 4 (TLR4), MAPKs | Nitric oxide (NO) production assays in LPS-stimulated macrophages, cytokine (TNF-α, IL-6) expression analysis. | nih.govnih.gov |
| Infectious Disease | Bacterial DNA gyrase, Fungal Cytochrome P450 (CYP51) | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. | researchgate.netresearchgate.net |
| General Health | Reactive Oxygen Species (ROS) | DPPH radical scavenging assay, ABTS radical cation decolorization assay. | researchgate.netbiointerfaceresearch.com |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize medicinal chemistry and drug discovery. nih.gov Integrating these computational tools into the research pipeline for this compound can significantly accelerate the design and discovery of new, potent, and selective analogues.
One of the most immediate applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training deep neural networks (DNNs) on existing data for chromene derivatives, AI can predict the biological activity of novel, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Beyond prediction, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed for de novo drug design. These models can learn the underlying patterns of known active molecules and generate novel chromene structures that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. nih.gov
AI can also be applied to synthetic chemistry. Retrosynthesis prediction tools, which adapt AI architectures from fields like natural language processing, can propose viable and efficient synthetic routes for complex target molecules. nih.gov Looking further ahead, the ultimate goal is to create a closed-loop system where AI algorithms design novel compounds, predict their properties and synthetic routes, and then instruct robotic platforms to perform the automated synthesis and testing, creating a fully autonomous discovery cycle. nih.gov
| AI/ML Application | Description | Impact on Chromene Research | Reference |
|---|---|---|---|
| Property Prediction (QSAR) | Using machine learning models (e.g., DNNs) to predict biological activity and physicochemical properties from molecular structure. | Prioritizes synthesis of the most promising candidates, reducing time and cost. | nih.gov |
| De Novo Molecular Design | Employing generative models (e.g., RNNs) to create novel molecular structures with desired characteristics. | Expands chemical space with optimized chromene derivatives for specific biological targets. | nih.gov |
| Retrosynthesis Planning | AI-driven tools that suggest synthetic pathways for a target molecule. | Aids in the development of more efficient and novel synthetic routes (linking to section 8.1). | nih.gov |
| Automated Synthesis and Discovery | Integrating AI-based design with robotic platforms for high-throughput synthesis and screening. | Creates a rapid, autonomous cycle for designing, making, and testing new chromene-based drug candidates. | nih.gov |
Q & A
Basic Questions
Q. How can the synthesis of 2,4-Diphenyl-4H-chromene-3-carbaldehyde be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For optimization:
- Step 1 : Use a base-catalyzed Claisen-Schmidt condensation between substituted acetophenones and aldehydes under reflux conditions. Adjust molar ratios (e.g., 1:1.2 aldehyde:ketone) to minimize side reactions .
- Step 2 : Introduce microwave-assisted synthesis to reduce reaction time and improve yield by 15–20% compared to conventional heating .
- Step 3 : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane:ethyl acetate) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Analyze and NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic substituents. Splitting patterns distinguish phenyl groups at positions 2 and 4 .
- IR : Identify carbonyl (C=O) stretches (~1680–1700 cm) and aldehyde C–H stretches (~2720–2820 cm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers away from light and oxidizing agents, as aldehydes are prone to oxidation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations aid in understanding the conformational behavior of this compound?
- Methodological Answer :
- Setup : Use force fields (e.g., AMBER or CHARMM) to model the compound in explicit solvent (e.g., DMSO or water) at 300 K for 100 ns .
- Analysis : Calculate root-mean-square deviation (RMSD) to assess stability and torsional angles to map rotational barriers of phenyl groups.
- Validation : Compare simulated IR spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and collect multiple datasets to address twinning or disorder .
- Refinement : Employ SHELXL for anisotropic refinement of non-hydrogen atoms. Apply restraints for disordered phenyl rings .
- Validation : Cross-check with CCDC databases (e.g., CCDC 2088523) and verify hydrogen bonding networks using Mercury software .
Q. How to design experiments to explore the reactivity of the aldehyde group under varying conditions?
- Methodological Answer :
- Nucleophilic Additions : React with Grignard reagents (e.g., PhMgBr) in THF at −78°C to form secondary alcohols. Monitor by NMR for aldehyde proton disappearance .
- Oxidation/Reduction : Treat with Jones reagent (CrO/HSO) to form carboxylic acids or NaBH to reduce to hydroxymethyl derivatives .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under acidic vs. basic conditions .
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the aldehyde group’s role in hydrogen bonding .
- QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps from DFT calculations (e.g., Gaussian09) .
- Validation : Compare predicted IC values with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
